molecular formula C8H9NO B11762832 5-Ethylnicotinaldehyde

5-Ethylnicotinaldehyde

Cat. No.: B11762832
M. Wt: 135.16 g/mol
InChI Key: BCAZDFGRWQVGFI-UHFFFAOYSA-N
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Description

5-Ethylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound features an ethyl group attached to the fifth position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnicotinaldehyde typically involves the following steps:

    Starting Material: The process begins with nicotinic acid or its derivatives.

    Formylation: The formyl group is introduced via the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 5-ethyl-nicotinic acid.

    Reduction: Reduction reactions can convert it into 5-ethyl-3-pyridinemethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: 5-Ethyl-nicotinic acid.

    Reduction: 5-Ethyl-3-pyridinemethanol.

    Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nicotinamide derivatives.

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-Ethylnicotinaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with nicotinic receptors or enzymes involved in nicotinamide metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    5-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    Nicotinaldehyde: The parent compound without any alkyl substitution.

    3-Ethylnicotinaldehyde: Ethyl group attached at the third position instead of the fifth.

Uniqueness: 5-Ethylnicotinaldehyde is unique due to the position of the ethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

5-ethylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3

InChI Key

BCAZDFGRWQVGFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C=O

Origin of Product

United States

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